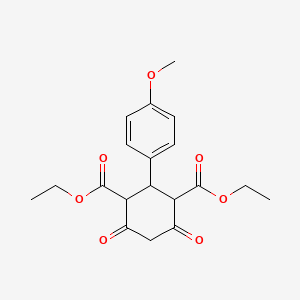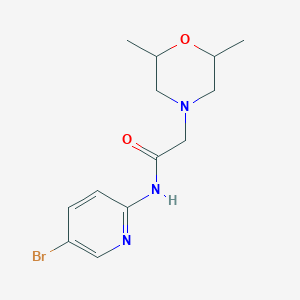![molecular formula C18H21N3O2S B5289373 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5289373.png)
2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as PNU-22394 and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of PNU-22394 involves its ability to inhibit the activity of protein kinase C (PKC) and block the activation of N-methyl-D-aspartate (NMDA) receptors. PKC is an enzyme that is involved in a wide range of cellular processes, including cell growth, differentiation, and survival. Inhibition of PKC activity has been shown to have therapeutic potential in the treatment of various neurological disorders. NMDA receptors are a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. Blockade of NMDA receptor activation has been shown to have therapeutic potential in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
PNU-22394 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit PKC activity in a dose-dependent manner, with an IC50 value of approximately 0.3 μM. It has also been shown to block the activation of NMDA receptors in a dose-dependent manner, with an IC50 value of approximately 0.5 μM. In addition, PNU-22394 has been found to have antioxidant properties and to protect against oxidative stress-induced cell death.
实验室实验的优点和局限性
One of the advantages of using PNU-22394 in lab experiments is its well-defined mechanism of action. This makes it a useful tool for studying the role of PKC and NMDA receptors in various biological processes. However, one of the limitations of using PNU-22394 in lab experiments is its relatively low potency compared to other PKC inhibitors and NMDA receptor antagonists. This can make it difficult to achieve the desired effects at low concentrations, which can limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on PNU-22394. One direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a tool for studying the role of PKC and NMDA receptors in various biological processes. Additionally, further research could be done to optimize the synthesis method of PNU-22394 and to improve its potency and selectivity.
合成方法
The synthesis of PNU-22394 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-bromo-1-pyrrolidine with 2-pyridinylboronic acid in the presence of a palladium catalyst to form 2-(2-pyridinyl)-1-pyrrolidine. The next step involves the reaction of this intermediate with p-toluenesulfonyl chloride in the presence of a base to form 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1-pyrrolidine. The final step involves the reaction of this intermediate with tetrahydroisoquinoline in the presence of a base to form 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline (PNU-22394).
科学研究应用
PNU-22394 has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of protein kinase C (PKC) and the ability to block the activation of N-methyl-D-aspartate (NMDA) receptors. These effects make PNU-22394 a potential candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
2-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-24(23,20-13-10-15-6-1-2-7-16(15)14-20)21-12-5-9-18(21)17-8-3-4-11-19-17/h1-4,6-8,11,18H,5,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGVKBOGVCACHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B5289291.png)
![6-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}quinoline](/img/structure/B5289294.png)
![N-butyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5289302.png)

![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5289313.png)
![1,4,6-trimethyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5289318.png)
![3-(allylthio)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289330.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(pyridin-3-yloxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B5289331.png)
![ethyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5289348.png)

![N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5289383.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5289391.png)

